Bis(2-methylpropyl) butylphosphonate
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Overview
Description
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its versatility and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester typically involves the reaction of phosphorous acid with butyl alcohol and isobutyl alcohol under controlled conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphorous acid, forming the ester linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, P-butyl-, bis(2-ethylhexyl) ester
- Phosphonic acid, P-methyl-, bis(2-methylpropyl) ester
- Phosphonic acid, P-ethyl-, bis(2-methylpropyl) ester
Uniqueness
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring stability and reactivity under various conditions.
Properties
CAS No. |
10092-77-0 |
---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[bis(2-methylpropoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
ZVXPPNMMWKQTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
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